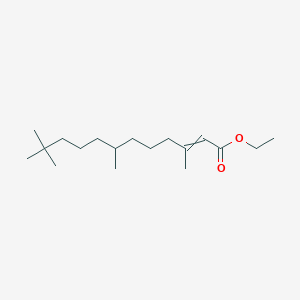
Ethyl 3,7,11,11-tetramethyldodec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecenoic acid and ethanol. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its distinct chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,11,11-tetramethyldodec-2-enoate typically involves the esterification of dodecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
Dodecenoic acid+EthanolH2SO4Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to remove water and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,7,11,11-tetramethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Aplicaciones Científicas De Investigación
Ethyl 3,7,11,11-tetramethyldodec-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism by which ethyl 3,7,11,11-tetramethyldodec-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl dodec-2-enoate: Similar structure but lacks the multiple methyl groups.
Methyl 3,7,11,15-tetramethylhexadec-2-enoate: Similar ester but with a longer carbon chain and additional methyl groups.
Uniqueness
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is unique due to its specific arrangement of methyl groups and the length of its carbon chain.
Propiedades
Número CAS |
55143-93-6 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
ethyl 3,7,11,11-tetramethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-7-20-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)6/h14-15H,7-13H2,1-6H3 |
Clave InChI |
FPIISEAYAGWGNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















